molecular formula C8H5N3O3 B8279465 8-Hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid

8-Hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid

Cat. No. B8279465
M. Wt: 191.14 g/mol
InChI Key: WDMOARAOXFRSOH-UHFFFAOYSA-N
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Patent
US07462721B2

Procedure details

As shown in Example 1, furo[3,4-c]pyridazine-5,7-dione 1.4 (WO 994492) is converted, as described above, into 8-hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid methyl ester 1.5, and the ester is hydrolyzed with sodium hydroxide to give 8-hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid 1.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C2C(=O)OC(=O)C=2C=CN=1.C[O:13][C:14]([C:16]1[N:25]=[CH:24][C:23]2[CH:22]=[CH:21][N:20]=[N:19][C:18]=2[C:17]=1[OH:26])=[O:15].[OH-].[Na+]>>[OH:26][C:17]1[C:18]2[N:19]=[N:20][CH:21]=[CH:22][C:23]=2[CH:24]=[N:25][C:16]=1[C:14]([OH:15])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC2=C1C(OC2=O)=O
Step Two
Name
8-hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(C=2N=NC=CC2C=N1)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N=CC2=C1N=NC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.